N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

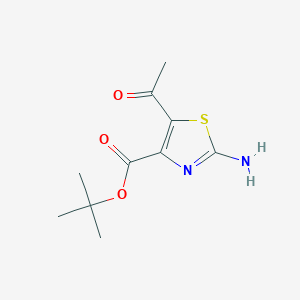

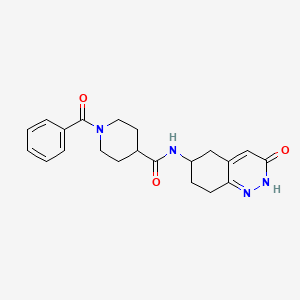

“N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide” is a compound that contains a piperazine ring. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals . The compound also contains a chlorophenyl group, which is a common feature in many pharmaceuticals and pesticides .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a piperazine ring attached to a 2-chlorophenyl group and an oxalamide group. The structure can be confirmed using techniques such as HRMS, IR, 1H and 13C NMR .Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

A novel synthetic approach for di- and mono-oxalamides, including structures similar to N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, was developed through acid-catalyzed rearrangement, highlighting its significance in creating anthranilic acid derivatives and oxalamides for various applications (Mamedov et al., 2016).

Antimicrobial and Antimycobacterial Activity

Research into 1,5-Diphenylpyrrole derivatives, which share structural features with the compound , demonstrated potent antimycobacterial activity. This suggests potential applications in developing treatments against Mycobacterium tuberculosis and atypical mycobacteria (Biava et al., 2008).

Biological Activity and Drug Development

Studies on novel oxazolo[5,4-d]pyrimidines, designed via scaffold hopping, showed significant biological activity toward CB1/CB2 cannabinoid receptors. This highlights the potential of similar compounds in the development of treatments targeting these receptors (Tuo et al., 2018).

Anticancer and Antimicrobial Agents

Compounds incorporating elements of this compound structure have been synthesized and evaluated for their anticancer and antimicrobial activities, showcasing the chemical's versatility in drug development (Katariya et al., 2021).

HIV-1 Research

NBD-556, a compound similar in function, has been studied for its ability to enhance the binding of anti-gp120 monoclonal antibodies toward HIV-1 envelope protein, indicating potential applications in HIV-1 research and therapy (Yoshimura et al., 2010).

Enzyme Inhibition

The inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from similar structures suggests applications in treating conditions like obesity and diabetes through enzyme inhibition strategies (Bekircan et al., 2015).

Direcciones Futuras

The future directions for research on “N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide” could include exploring its potential biological activity, studying its physical and chemical properties, and developing new synthesis methods. Given the wide range of biological activities exhibited by piperazine derivatives, this compound could have potential applications in pharmaceuticals or agrochemicals .

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that multiple pathways could be affected.

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-N'-(4-methylpiperazin-1-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN4O2/c1-17-6-8-18(9-7-17)16-13(20)12(19)15-11-5-3-2-4-10(11)14/h2-5H,6-9H2,1H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPKZXOMCBUNEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-cyclohexyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2846856.png)

![Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2846857.png)

![4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2846858.png)

![N-(3-(dimethylamino)propyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2846864.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2846865.png)

![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)

![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)